Conoidin A

Beschreibung

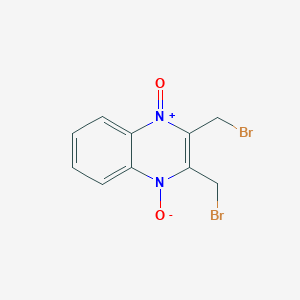

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKNFTLRMZOAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333530 | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18080-67-6 | |

| Record name | Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18080-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Conoidin A: A Covalent Inhibitor of Peroxiredoxin II and its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Conoidin A is a cell-permeable small molecule that has been identified as a potent inhibitor of host cell invasion by the protozoan parasite Toxoplasma gondii.[1][2][3] Subsequent research has revealed that Conoidin A exerts its effects through the covalent modification of Peroxiredoxin II (PrxII), a key enzyme in antioxidant defense and redox signaling pathways.[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of Conoidin A on Peroxiredoxin II, detailing the underlying biochemistry, experimental methodologies used for its characterization, and the broader implications for drug development.

Peroxiredoxins (Prxs) are a ubiquitous family of antioxidant enzymes that play a crucial role in protecting cells from oxidative damage by reducing peroxides, such as hydrogen peroxide.[5][6] PrxII, a typical 2-Cys peroxiredoxin, is a particularly abundant protein, being the third most abundant in erythrocytes.[5][7][8] Beyond its role in detoxification, PrxII is also involved in cellular signaling pathways that regulate processes such as inflammation and cell proliferation.[6][9] The dysregulation of PrxII has been associated with various diseases, including cancer.[1][2][4]

Mechanism of Action: Covalent Inhibition of Peroxiredoxin II

Conoidin A acts as an irreversible inhibitor of Peroxiredoxin II by forming a covalent bond with a critical cysteine residue in the enzyme's active site.[1][2][4] This targeted modification effectively inactivates the enzyme, leading to a cascade of downstream cellular effects.

Covalent Adduct Formation

The inhibitory activity of Conoidin A stems from its ability to covalently modify the peroxidatic cysteine (Cys47 in T. gondii PrxII) of the enzyme.[1][10] This specific cysteine residue is essential for the catalytic activity of PrxII, as it is the primary site of peroxide reduction.[5][6] Mass spectrometry analysis has confirmed the formation of a covalent adduct between Conoidin A and the peroxidatic cysteine of TgPrxII.[1]

Inhibition of Enzymatic Activity

By covalently binding to the peroxidatic cysteine, Conoidin A directly blocks the catalytic cycle of PrxII. This inhibition prevents the reduction of peroxides, leading to an accumulation of reactive oxygen species (ROS) within the cell.[11] The resulting oxidative stress can trigger various cellular responses, including apoptosis.[11][12] Studies have shown that Conoidin A inhibits the enzymatic activity of PrxII in vitro and also inhibits the hyperoxidation of human PrxII in cultured cells.[1][2][4]

Quantitative Data on Conoidin A Inhibition

The inhibitory potency of Conoidin A against Peroxiredoxin II has been quantified in various studies. The following table summarizes the key quantitative data.

| Target Enzyme | Organism | IC50 Value | Assay Conditions | Reference |

| Peroxiredoxin II (TgPrxII) | Toxoplasma gondii | 23 µM | In vitro enzymatic activity assay | [13][14][15] |

| Peroxiredoxin 1 (AcePrx-1) | Ancylostoma ceylanicum | 374 µM | In vitro enzymatic activity assay | [14] |

| Peroxiredoxin 1 (PRDX1) | Human | 14.8 µM | In vitro enzymatic activity assay | [13] |

Experimental Protocols

The elucidation of Conoidin A's mechanism of action has been made possible through a variety of experimental techniques. This section details the key protocols used in these investigations.

Mass Spectrometry Analysis of Conoidin A-PrxII Adduct

Objective: To confirm the covalent binding of Conoidin A to Peroxiredoxin II and identify the specific site of modification.

Methodology:

-

Incubation: Recombinant T. gondii PrxII (rTgPrxII) is incubated with Conoidin A.

-

Digestion: The protein is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptide fragments.

-

Mass Spectrometry: The resulting peptide mixture is analyzed by mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the addition of Conoidin A. The site of modification can be pinpointed by observing the mass shift of a specific peptide containing the peroxidatic cysteine.

Analysis of Peroxiredoxin Hyperoxidation in Mammalian Cells

Objective: To assess the ability of Conoidin A to inhibit the hyperoxidation of PrxII in a cellular context.

Methodology:

-

Cell Culture and Treatment: Human small airway epithelial cells are cultured and pre-incubated with varying concentrations of Conoidin A for 30 minutes.[1]

-

Induction of Oxidative Stress: Glucose oxidase is added to the cell culture to induce the production of hydrogen peroxide, thereby promoting the hyperoxidation of peroxiredoxins. The cells are incubated for an additional 1.5 hours.[1]

-

Cell Lysis and Protein Extraction: The cells are lysed, and total cell protein is extracted.

-

Western Blotting: 30 µg of total cell protein per lane is resolved by SDS-PAGE under reducing conditions.[1] The proteins are then transferred to a membrane and probed with an antibody that specifically recognizes the hyperoxidized forms of peroxiredoxins (Prx-SO2H/SO3).[1]

-

Detection and Analysis: The resulting bands are visualized and quantified to determine the extent of Prx hyperoxidation in the presence and absence of Conoidin A.

Generation of T. gondii PrxII Knockout Parasites

Objective: To investigate the role of TgPrxII as the target of Conoidin A in parasite invasion.

Methodology:

-

Construction of Knockout Vector: A knockout vector is constructed based on the chloramphenicol acetyltransferase (CAT) selectable marker gene. The 5' and 3' flanking regions of the TgPrxII gene are amplified by PCR from T. gondii genomic DNA and cloned into the vector.[1]

-

Parasite Transfection: The knockout vector is transfected into RH strain T. gondii parasites.

-

Selection of Stable Transformants: Stable transformants are selected using chloramphenicol.

-

Identification and Confirmation of Knockouts: TgPrxII knockout parasites are identified by indirect immunofluorescence assay and confirmed by western blotting using rabbit polyclonal anti-TgPrxII antibodies.[1]

-

Isolation of Clones: Knockout clones are isolated by limiting dilution.[1]

Visualizations

Signaling Pathway of Peroxiredoxin II Inhibition by Conoidin A

Caption: Conoidin A covalently modifies the reduced form of Peroxiredoxin II, leading to its inactivation and subsequent cellular effects.

Experimental Workflow for Target Identification of Conoidin A

Caption: A workflow illustrating the key steps in identifying Peroxiredoxin II as a target of Conoidin A.

Logical Relationship of Conoidin A Effects

Caption: The molecular inhibition of PrxII by Conoidin A leads to cellular and organismal-level consequences.

Conclusion and Future Directions

Conoidin A represents a significant tool for studying the roles of Peroxiredoxin II in both normal physiology and disease. Its covalent mechanism of action provides a potent and specific means of inhibiting this key antioxidant enzyme. The detailed experimental protocols and understanding of its molecular interactions pave the way for further research into the therapeutic potential of targeting PrxII. Future studies may focus on the development of more potent and selective Conoidin A analogs for the treatment of diseases where PrxII is implicated, such as parasitic infections and various cancers.[11][12] The continued investigation into the downstream effects of PrxII inhibition will undoubtedly yield further insights into the complex interplay of redox signaling in health and disease.

References

- 1. IDENTIFICATION OF CONOIDIN A AS A COVALENT INHIBITOR OF PEROXIREDOXIN II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of conoidin A as a covalent inhibitor of peroxiredoxin II - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. IDENTIFICATION OF CONOIDIN A AS A COVALENT INHIBITOR OF PEROXIREDOXIN II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peroxiredoxin 2: An Important Element of the Antioxidant Defense of the Erythrocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxiredoxin - Wikipedia [en.wikipedia.org]

- 7. Structural and functional analysis of native peroxiredoxin 2 in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peroxiredoxin 2 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conoidin A | PRDX1 inhibitor, TgPrxII inhibitor | Probechem Biochemicals [probechem.com]

- 14. apexbt.com [apexbt.com]

- 15. caymanchem.com [caymanchem.com]

Conoidin A: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conoidin A, chemically identified as 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, is a synthetic molecule that has garnered significant interest in the scientific community. Initially identified as a potent inhibitor of host cell invasion by the parasite Toxoplasma gondii, subsequent research has elucidated its primary mechanism of action as a covalent inhibitor of peroxiredoxin enzymes. This technical guide provides an in-depth overview of the discovery, synthetic origin, and molecular mechanism of Conoidin A, presenting key data, experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Origin

Conoidin A is a synthetic compound belonging to the quinoxaline 1,4-dioxide class of molecules, which have been studied for their diverse biological activities since the mid-20th century. While the broader class of quinoxaline 1,4-dioxides has a history of investigation for antimicrobial properties, the specific biological activity of Conoidin A was first reported in a 2009 publication by Haraldsen, Westwood, Ward, and their collaborators. Their research identified Conoidin A as a small molecule inhibitor of host cell invasion by the protozoan parasite Toxoplasma gondii[1].

The compound was not isolated from a natural source but was synthesized. The general synthetic route to 2,3-disubstituted quinoxaline 1,4-dioxides often involves the Beirut reaction, a method developed in 1965 for the cyclization of benzofuroxans[2][3]. A more specific and common method for producing 2,3-bis(halomethyl)quinoxaline 1,4-dioxides is the bromination of the corresponding 2,3-dimethylquinoxaline 1,4-dioxide[2].

Timeline of Discovery

-

Mid-20th Century: The broader class of quinoxaline 1,4-dioxides are synthesized and investigated for their antibacterial properties[2].

-

2009: A seminal paper by Haraldsen et al. is published, identifying "Conoidin A" (2,3-bis(bromomethyl)quinoxaline 1,4-dioxide) as an inhibitor of Toxoplasma gondii host cell invasion[1]. This paper also establishes its mechanism of action as a covalent inhibitor of peroxiredoxin II (TgPrxII) in the parasite.

Chemical Synthesis

The synthesis of Conoidin A (2,3-bis(bromomethyl)quinoxaline 1,4-dioxide) is typically achieved through a two-step process starting from o-phenylenediamine.

Synthesis of 2,3-dimethylquinoxaline 1,4-dioxide

The precursor, 2,3-dimethylquinoxaline, is first synthesized by the condensation of o-phenylenediamine with 2,3-butanedione. Subsequent oxidation of the quinoxaline core yields 2,3-dimethylquinoxaline 1,4-dioxide.

Bromination of 2,3-dimethylquinoxaline 1,4-dioxide

Conoidin A is then synthesized by the bromination of 2,3-dimethylquinoxaline 1,4-dioxide. This reaction specifically targets the methyl groups, replacing the hydrogen atoms with bromine.

Mechanism of Action

Conoidin A's primary biological activity stems from its function as an irreversible covalent inhibitor of peroxiredoxins (Prxs)[1]. Peroxiredoxins are a ubiquitous family of antioxidant enzymes that play a crucial role in detoxifying reactive oxygen species (ROS) and in cellular signaling pathways.

The key to Conoidin A's inhibitory action lies in its two electrophilic bromomethyl groups. These groups react with a nucleophilic cysteine residue within the active site of the peroxiredoxin enzyme, forming a stable covalent bond. This covalent modification inactivates the enzyme, preventing it from carrying out its catalytic function.

Inhibition of Peroxiredoxin II in Toxoplasma gondii

In the context of its discovery, Conoidin A was found to covalently bind to the peroxidatic cysteine (Cys47) of Toxoplasma gondii peroxiredoxin II (TgPrxII)[1]. This irreversible inhibition of TgPrxII disrupts the parasite's redox homeostasis, which is thought to be a contributing factor to the observed inhibition of host cell invasion.

Quantitative Data

The inhibitory potency of Conoidin A has been quantified against various peroxiredoxin enzymes.

| Target Enzyme | Organism | IC50 Value | Reference |

| Peroxiredoxin II (TgPrxII) | Toxoplasma gondii | 23 µM | [4] |

| Peroxiredoxin I | Ancylostoma ceylanicum | - | [5] |

| Mammalian Peroxiredoxin I & II | Mammalian cells | Inhibition at 5 µM | [5] |

Experimental Protocols

Synthesis of 2,3-bis(bromomethyl)quinoxaline

A general procedure for the synthesis of the non-oxidized precursor, 2,3-bis(bromomethyl)quinoxaline, involves the condensation of o-phenylenediamine with 1,4-dibromo-2,3-butanedione[6][7].

-

A solution of equimolar amounts of the corresponding 1,2-phenylenediamine and 1,4-dibromo-2,3-butanedione in methanol is refluxed for 2 hours.

-

After cooling to room temperature, the precipitate is collected by suction filtration.

-

The crude product is then purified by column chromatography on silica gel.

Peroxiredoxin Inhibition Assay

The inhibitory activity of Conoidin A on peroxiredoxin enzymes can be assessed using various in vitro assays. A common method involves monitoring the enzyme's ability to reduce a peroxide substrate in the presence and absence of the inhibitor.

-

Recombinant peroxiredoxin enzyme is incubated with varying concentrations of Conoidin A.

-

A peroxide substrate (e.g., hydrogen peroxide) and a suitable reducing agent (e.g., dithiothreitol) are added to initiate the reaction.

-

The consumption of the reducing agent or the formation of the oxidized product is monitored over time, often spectrophotometrically.

-

The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.

Visualizations

Synthetic Pathway of Conoidin A

Caption: Synthetic pathway of Conoidin A.

Mechanism of Peroxiredoxin Inhibition by Conoidin A

Caption: Covalent inhibition of peroxiredoxin by Conoidin A.

References

- 1. IDENTIFICATION OF CONOIDIN A AS A COVALENT INHIBITOR OF PEROXIREDOXIN II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxiredoxin Inhibitor, Conoidin A - CAS 18080-67-6 - Calbiochem | 530746 [merckmillipore.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. prepchem.com [prepchem.com]

Conoidin A: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conoidin A, a potent covalent inhibitor of peroxiredoxins, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Conoidin A, with a focus on its mechanism of action and the experimental methodologies used to characterize it.

Chemical Structure and Properties

Conoidin A is a synthetic organic compound with the systematic IUPAC name 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide. Its structure is characterized by a quinoxaline core, substituted with two bromomethyl groups at positions 2 and 3, and two N-oxide moieties at positions 1 and 4.

Below is a table summarizing the key chemical and physical properties of Conoidin A.

| Property | Value | Reference |

| IUPAC Name | 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide | [1][2] |

| Synonyms | Conoidin A, Prx Inhibitor | |

| CAS Number | 18080-67-6 | |

| Molecular Formula | C₁₀H₈Br₂N₂O₂ | |

| Molecular Weight | 347.99 g/mol | |

| Appearance | Yellow-brown solid | [3] |

| Solubility | DMSO: 50 mg/mL | [3] |

| SMILES | BrCC1=C(N(c2c(cccc2)[N+]1=O)[O-])CBr | [3] |

| InChI | 1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | [3] |

Spectroscopic Data

Note: The following data is for a derivative of Conoidin A and should be used for reference purposes.

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.62-8.58 (m, 2H), 7.85-7.81 (m, 2H), 4.47 (s, 4H) | [4][5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.6, 141.7, 137.0, 132.0, 120.4, 52.6, 34.7, 28.0 | [4] |

| Infrared (IR) (NaCl, thin film) | νmax/cm⁻¹: 1734 (s), 1332 (s), 1285 (m), 773 (m) | [4][5] |

| Mass Spectrometry (MS-ES⁺) | m/z 399 ([M + Na]⁺) | [4] |

Synthesis and Purification

Conoidin A can be synthesized through the bromination of 2,3-dimethylquinoxaline 1,4-dioxide.[3][6] The non-oxidized precursor, 2,3-bis(bromomethyl)quinoxaline, can be prepared by the condensation of o-phenylenediamine with 1,4-dibromo-2,3-butanedione.[7]

Experimental Protocol: Synthesis of 2,3-bis(bromomethyl)quinoxaline

This protocol describes the synthesis of the non-oxidized precursor to Conoidin A.

-

Reaction Setup: A solution of equimolar amounts (e.g., 7.0 mmol) of the corresponding 1,2-phenylenediamine and 1,4-dibromo-2,3-butanedione in methanol (10 mL) is prepared in a round-bottom flask.[7]

-

Reflux: The reaction mixture is refluxed for 2 hours.[7]

-

Cooling and Precipitation: After cooling to room temperature, the precipitate of 2,3-bis(bromomethyl)quinoxaline is collected by suction filtration.[7]

-

Purification: The crude product is purified by column chromatography on silica gel using chloroform as the eluent.[7]

Biological Activity and Mechanism of Action

Conoidin A is a well-characterized covalent inhibitor of peroxiredoxin II (PRDX2), a key enzyme in cellular antioxidant defense and redox signaling.[4][5][8] By irreversibly binding to a catalytic cysteine residue on PRDX2, Conoidin A inactivates the enzyme.[4][5] This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently impacting cell viability.[9]

Signaling Pathway of Conoidin A Action

The following diagram illustrates the mechanism of action of Conoidin A.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of Conoidin A.

Peroxiredoxin Inhibition Assay (Glutamine Synthetase Protection Assay)

This assay indirectly measures peroxiredoxin activity by assessing its ability to protect glutamine synthetase from oxidative inactivation.

-

Reagents:

-

Glutamine Synthetase (GS)

-

Dithiothreitol (DTT)

-

Hydrogen Peroxide (H₂O₂) or other peroxide source

-

Conoidin A (or other inhibitor)

-

Reaction buffer (e.g., HEPES)

-

Colorimetric reagents for GS activity measurement[10]

-

-

Procedure:

-

Pre-incubate the peroxiredoxin enzyme with the desired concentrations of Conoidin A in the reaction buffer.[4]

-

Add glutamine synthetase and DTT to the mixture.

-

Initiate the oxidative challenge by adding H₂O₂.

-

After a defined incubation period, stop the reaction.

-

Measure the remaining glutamine synthetase activity using a colorimetric assay.[10] The level of GS activity is proportional to the protective effect of the peroxiredoxin, and thus inversely proportional to the inhibitory effect of Conoidin A.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to quantify intracellular ROS levels.

-

Cell Seeding: Seed adherent cells in a multi-well plate and allow them to attach overnight.[11]

-

Treatment: Treat the cells with various concentrations of Conoidin A for the desired duration.[11]

-

Probe Loading: Remove the treatment medium and incubate the cells with a working solution of DCFH-DA (e.g., 20 µM in serum-free medium) for 30 minutes at 37°C.[11][12]

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove the excess probe.[11]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11][13]

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative increase in ROS levels.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.

-

Cell Seeding: Plate a known number of single cells into multi-well plates. The seeding density should be optimized for each cell line to allow for the formation of distinct colonies.[14][15]

-

Treatment: Treat the cells with different concentrations of Conoidin A for a specified period.[14]

-

Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[14][15]

-

Fixation and Staining:

-

Colony Counting: After washing and drying, count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the effect of Conoidin A on cell survival.

Conclusion

Conoidin A stands out as a valuable research tool for investigating the roles of peroxiredoxins in cellular signaling and disease. Its well-defined mechanism of action as a covalent inhibitor of PRDX2 provides a specific means to probe the consequences of elevated intracellular ROS levels. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of Conoidin A and similar compounds. As our understanding of redox biology continues to expand, the importance of specific chemical probes like Conoidin A will undoubtedly grow.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. IDENTIFICATION OF CONOIDIN A AS A COVALENT INHIBITOR OF PEROXIREDOXIN II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Astrocytic Glutamine Synthetase by Lead is Associated with a Slowed Clearance of Hydrogen Peroxide by the Glutathione System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5.7. DCFH2-DA Assay—The Measurement of Intracellular ROS [bio-protocol.org]

- 13. arigobio.com [arigobio.com]

- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Clonogenic Assay [bio-protocol.org]

The Biological Activity of Conoidin A in Toxoplasma gondii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conoidin A, a potent inhibitor of host cell invasion by the obligate intracellular parasite Toxoplasma gondii, has garnered significant interest within the scientific community. This technical guide provides an in-depth analysis of the biological activity of Conoidin A, focusing on its mechanism of action, cellular targets, and its impact on the parasite's lytic cycle. Through a comprehensive review of published data, this document outlines the key experimental findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows. While initially identified as a covalent inhibitor of peroxiredoxin II (TgPrxII), evidence suggests that the primary anti-invasive properties of Conoidin A are independent of this enzymatic inhibition, pointing towards a more complex and nuanced mechanism of action centered on the parasite's unique apical complex.

Introduction

Toxoplasma gondii is a highly successful protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans. The parasite's ability to actively invade and replicate within host cells is central to its pathogenesis. The lytic cycle, comprising invasion, replication, and egress, is a tightly regulated process involving a specialized organelle at the parasite's apical end known as the conoid. The protrusion of this motile, tubulin-based structure is a critical step in host cell penetration.[1] Conoidin A has been identified as a small molecule that effectively inhibits this invasion process, making it a valuable tool for dissecting the molecular mechanisms of parasite entry and a potential lead for novel anti-parasitic therapies.

Mechanism of Action and Cellular Targets

Initial studies to elucidate the mechanism of action of Conoidin A identified the cytosolic antioxidant enzyme peroxiredoxin II (TgPrxII) as a direct target.[2][3]

Covalent Inhibition of Peroxiredoxin II

Conoidin A acts as a covalent inhibitor of TgPrxII by binding to the peroxidatic cysteine residue, Cys47.[2] This irreversible binding inhibits the enzyme's ability to detoxify hydroperoxides.[3][4] Peroxiredoxins are crucial for maintaining redox homeostasis and are involved in redox signaling pathways within the parasite.[5]

The Primary Target for Invasion Inhibition Remains Elusive

Despite the clear inhibition of TgPrxII, genetic disruption of the TgPrxII gene did not alter the sensitivity of the parasites to Conoidin A in invasion and conoid extension assays.[6] This pivotal finding indicates that TgPrxII is not the primary target responsible for the compound's potent inhibition of host cell invasion.[6] The biological specificity of Conoidin A, which inhibits conoid extension without affecting parasite motility or microneme secretion, suggests a highly specific, yet still unidentified, molecular target within the conoid or its associated structures.[6]

Quantitative Data on the Biological Activity of Conoidin A

The following table summarizes the key quantitative data reported for the biological activity of Conoidin A against Toxoplasma gondii.

| Parameter | Value | Target/Process | Reference |

| IC50 | 23 µM | Inhibition of TgPrxII hyperperoxidation | [7] |

Further quantitative data on the direct inhibition of invasion, replication, or egress by Conoidin A at varying concentrations is not extensively available in the reviewed literature.

Impact on the Toxoplasma gondii Lytic Cycle

Conoidin A primarily affects the initial stages of the parasite's lytic cycle, specifically host cell invasion.

Inhibition of Host Cell Invasion

The most pronounced biological effect of Conoidin A is the potent inhibition of Toxoplasma gondii invasion into host cells.[6] This inhibition is directly linked to its effect on the conoid.

Inhibition of Conoid Extension

Conoid extension, a calcium-dependent process crucial for invasion, is significantly inhibited by Conoidin A.[6][8] The compound has been shown to block the ionomycin-induced protrusion of the conoid.[6]

No Effect on Motility or Secretion

Importantly, Conoidin A does not impact parasite gliding motility or the secretion of micronemal proteins, which are also essential for invasion.[6] This specificity highlights the targeted nature of its inhibitory action on the conoid extension machinery.

Effects on Replication and Egress

The current body of literature does not provide significant evidence for a direct inhibitory effect of Conoidin A on parasite replication or egress from the host cell. Its primary activity is centered on the initial invasion step.

Signaling Pathways and Experimental Workflows

Redox Signaling and Peroxiredoxins

Peroxiredoxins play a key role in the parasite's defense against oxidative stress and are implicated in redox signaling.[5] While Conoidin A inhibits TgPrxII, the downstream consequences of this specific inhibition on signaling pathways related to invasion are likely secondary to its primary, yet unknown, mechanism of action.

Figure 1: Covalent inhibition of TgPrxII by Conoidin A.

Calcium Signaling and Conoid Extension

Conoid extension is a process triggered by an increase in intracellular calcium concentration.[8] This signaling cascade is a critical prerequisite for successful host cell invasion.

Figure 2: Inhibition of Calcium-Mediated Conoid Extension.

Experimental Workflow for Target Identification

The identification of the true molecular target of Conoidin A for its anti-invasive effects remains a key area of research. A typical workflow for this involves proteomic approaches.

Figure 3: Proteomic Workflow for Target Identification.

Experimental Protocols

Host Cell Invasion Assay (Red/Green Assay)

This assay differentiates between extracellular (attached) and intracellular (invaded) parasites.

Materials:

-

Host cell monolayers (e.g., human foreskin fibroblasts - HFFs)

-

Toxoplasma gondii tachyzoites

-

Conoidin A (or vehicle control)

-

Primary antibodies: rabbit anti-SAG1 (for extracellular parasites) and mouse anti-GRA7 (for intracellular parasites)

-

Secondary antibodies: Alexa Fluor 594 anti-rabbit IgG (red) and Alexa Fluor 488 anti-mouse IgG (green)

-

DAPI for nuclear staining

-

Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)

Protocol:

-

Seed host cells onto coverslips in a 24-well plate and grow to confluence.

-

Pre-treat freshly harvested tachyzoites with desired concentrations of Conoidin A or vehicle for 30 minutes at 37°C.

-

Infect host cell monolayers with treated parasites at a multiplicity of infection (MOI) of 5 for 1 hour at 37°C.

-

Wash wells gently with PBS to remove non-adherent parasites.

-

Fix the cells with 4% paraformaldehyde for 20 minutes.

-

Without permeabilizing, incubate with rabbit anti-SAG1 antibody to label extracellular parasites.

-

Wash and incubate with Alexa Fluor 594 anti-rabbit IgG (red).

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Incubate with mouse anti-GRA7 antibody to label all parasites.

-

Wash and incubate with Alexa Fluor 488 anti-mouse IgG (green).

-

Mount coverslips with DAPI-containing mounting medium.

-

Visualize using fluorescence microscopy and quantify the number of red (extracellular) and green (total, thus allowing calculation of intracellular) parasites.

Conoid Extension Assay

This assay measures the ability of parasites to extend their conoid in response to a calcium ionophore.

Materials:

-

Freshly harvested Toxoplasma gondii tachyzoites

-

Conoidin A (or vehicle control)

-

Calcium ionophore (e.g., 1 µM Ionomycin or A23187)

-

Fixative (e.g., 1% glutaraldehyde)

-

Poly-L-lysine coated slides

Protocol:

-

Pre-treat tachyzoites with Conoidin A or vehicle for 10 minutes at room temperature.

-

Allow parasites to adhere to poly-L-lysine coated slides for 5 minutes.

-

Add the calcium ionophore to induce conoid extension and incubate for 30 seconds.

-

Fix the parasites by adding 1% glutaraldehyde.

-

Observe the parasites under a phase-contrast microscope.

-

Quantify the percentage of parasites with extended conoids in treated versus control samples.

Egress Assay

This assay evaluates the ability of parasites to exit from infected host cells.

Materials:

-

Host cell monolayers infected with Toxoplasma gondii for 24-36 hours

-

Conoidin A (or vehicle control)

-

Calcium ionophore (e.g., 3 µM A23187)

-

Immunofluorescence staining reagents as in the invasion assay.

Protocol:

-

Infect host cells with tachyzoites and allow them to replicate for 24-36 hours.

-

Treat the infected monolayers with Conoidin A or vehicle for a specified period.

-

Induce egress by adding the calcium ionophore.

-

Fix the cells at various time points post-induction (e.g., 0, 2, 5, 10 minutes).

-

Perform immunofluorescence staining to visualize parasites and host cells.

-

Quantify the percentage of lysed vacuoles or the number of extracellular parasites to determine the rate of egress.[7][9]

Conclusion and Future Directions

Conoidin A is a valuable chemical probe for studying the intricate process of host cell invasion by Toxoplasma gondii. Its specific inhibition of conoid extension, independent of its effect on TgPrxII, underscores the complexity of the invasion machinery and highlights the conoid as a critical druggable target. Future research should focus on the definitive identification of the primary molecular target of Conoidin A. Advanced proteomic techniques, coupled with genetic validation, will be instrumental in unraveling this mystery. A deeper understanding of the signaling pathways governed by this target will not only illuminate a fundamental aspect of parasite biology but also pave the way for the development of novel and highly specific anti-parasitic agents. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate these future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Calmodulin-like proteins localized to the conoid regulate motility and cell invasion by Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cytoskeletal Components of an Invasion Machine—The Apical Complex of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Extracellular Redox Signal Triggers Calcium Release and Impacts the Asexual Development of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid invasion of host cells by Toxoplasma requires secretion of the MIC2–M2AP adhesive protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxoplasma bradyzoites exhibit physiological plasticity of calcium and energy stores controlling motility and egress | eLife [elifesciences.org]

- 8. Calcium signaling and the lytic cycle of the Apicomplexan parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TgCDPK3 Regulates Calcium-Dependent Egress of Toxoplasma gondii from Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

Conoidin A as a potential anticancer agent in glioblastoma

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a dismal prognosis for patients. The relentless search for novel therapeutic agents has led to the investigation of Conoidin A, a potent and selective covalent inhibitor of Peroxiredoxin 2 (PRDX2). This technical guide provides an in-depth overview of the current understanding of Conoidin A as a potential anticancer agent for glioblastoma. It details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the involved signaling pathways and workflows. The evidence presented herein positions Conoidin A as a compelling candidate for further preclinical and clinical development in the fight against glioblastoma.

Introduction to Glioblastoma and the Therapeutic Challenge

Glioblastoma is the most common and malignant primary brain tumor in adults, characterized by rapid, infiltrative growth and profound cellular heterogeneity.[1] Despite a multimodal treatment approach involving surgery, radiation, and chemotherapy, the median survival for patients with glioblastoma is only around 15 months.[1] A key factor contributing to this poor outcome is the tumor's resistance to conventional therapies, which is often linked to its altered redox homeostasis. Glioblastoma cells are known to produce high levels of reactive oxygen species (ROS), which can promote tumor progression.[1][2] To counteract this oxidative stress, cancer cells upregulate antioxidant systems, including the peroxiredoxin family of enzymes.[1][2][3]

Conoidin A: Mechanism of Action in Glioblastoma

Conoidin A has emerged as a promising therapeutic agent due to its specific mechanism of action that exploits the altered redox biology of glioblastoma cells.

Targeting Peroxiredoxin 2 (PRDX2)

Peroxiredoxins (PRDXs) are a family of antioxidant enzymes that play a crucial role in maintaining redox homeostasis by scavenging peroxides.[1][2][3][4] Both PRDX1 and PRDX2 are found to be upregulated in glioblastoma compared to non-tumor brain tissues.[1][3] Conoidin A acts as a covalent inhibitor of PRDX2, displaying high toxicity towards glioblastoma cells.[1][2][3][4] In contrast, inhibitors of PRDX1, such as adenanthin, have shown only a slight decrease in glioblastoma cell viability.[3] This highlights the potential of targeting PRDX2 as a specific vulnerability in this cancer.

Induction of Oxidative Stress and Cell Death

Triggering Autophagy

Beyond ROS-induced cell death, Conoidin A has been shown to induce the accumulation of autophagosomes in glioblastoma cells.[1] This is evidenced by an increase in the ratio of microtubule-associated protein light chain 3-II (LC3-II) to LC3-I, a key indicator of autophagosome formation.[1] While the precise interplay between ROS production and autophagy induction by Conoidin A in glioblastoma requires further investigation, it suggests a multifaceted mechanism of action.

Quantitative Data on the Efficacy of Conoidin A

Preclinical studies have provided quantitative data demonstrating the potent cytotoxic effects of Conoidin A on various glioblastoma cell lines.

Table 1: Effect of Conoidin A on Glioblastoma Cell Viability

| Glioblastoma Cell Line | Conoidin A Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Viability (%) |

| T98G | 1 | 72 | 30% |

| LUB20 | 1 | 72 | 30% |

| U87MG | 1 | 72 | 40-50% |

| LN229 | 1 | 72 | 40-50% |

| LUB17 | 1 | 72 | 40-50% |

| All tested GBM cell lines | 5 | 72 | 70-90% |

| All tested GBM cell lines | 10 | 72 | 80-90% |

Data sourced from studies assessing cell viability via MTT assay.[1][2]

Table 2: Effect of Conoidin A on Glioblastoma Cell Clonogenicity

| Glioblastoma Cell Line | Conoidin A Concentration (µM) | Effect on Colony Formation |

| U87MG | 1 | Reduced |

| LUB17 | 1 | Reduced |

This demonstrates the ability of Conoidin A to inhibit the long-term proliferative capacity of glioblastoma cells.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of Conoidin A in glioblastoma.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Conoidin A (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).[1][2]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Autophagy Markers

Western blotting is used to detect specific proteins in a sample. In the context of Conoidin A, it is used to assess the induction of autophagy by measuring the levels of LC3-I and LC3-II.[1]

-

Cell Lysis: Glioblastoma cells treated with Conoidin A are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for LC3 and a loading control (e.g., β-actin or GAPDH), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the LC3-II/LC3-I ratio.[1]

Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

-

Cell Seeding: A low density of glioblastoma cells is seeded in culture dishes.

-

Treatment: The cells are treated with Conoidin A for a specified period (e.g., 72 hours).[1]

-

Colony Formation: After treatment, the medium is replaced with fresh medium, and the cells are allowed to grow for an extended period (e.g., 10-14 days) until visible colonies are formed.

-

Staining and Counting: The colonies are fixed and stained with a dye (e.g., crystal violet), and the number of colonies containing at least 50 cells is counted. This provides a measure of the cells' ability to proliferate and form colonies after treatment.

Visualizing the Pathways and Processes

Signaling Pathway of Conoidin A in Glioblastoma

Caption: Proposed signaling pathway of Conoidin A in glioblastoma cells.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Standard workflow for assessing cell viability using the MTT assay.

Experimental Workflow for Western Blotting

Caption: General workflow for Western blotting to detect protein expression.

Conclusion and Future Directions

Conoidin A presents a compelling case as a potential therapeutic agent for glioblastoma. Its targeted inhibition of PRDX2, leading to a catastrophic increase in ROS and subsequent cell death and autophagy, represents a promising strategy to exploit a key vulnerability of these aggressive tumors. The robust in vitro data demonstrating its potent cytotoxicity against multiple glioblastoma cell lines at low micromolar concentrations underscores its potential.

Future research should focus on several key areas:

-

In Vivo Efficacy: Evaluating the efficacy of Conoidin A in orthotopic glioblastoma animal models is a critical next step to assess its ability to cross the blood-brain barrier and inhibit tumor growth in a physiological setting.

-

Combination Therapies: Investigating the synergistic potential of Conoidin A with standard-of-care treatments for glioblastoma, such as temozolomide and radiation, could lead to more effective therapeutic regimens.

-

Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Conoidin A are necessary to understand its pharmacological properties and to guide future clinical trial design.

-

Biomarker Development: Identifying predictive biomarkers of response to Conoidin A could enable patient stratification and personalized treatment approaches.

References

- 1. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Whitepaper: Peroxiredoxin II as a Therapeutic Target for Conoidin A

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peroxiredoxins (Prxs) are a critical family of antioxidant enzymes that play a dual role in cellular homeostasis: they defend against oxidative stress and participate in redox signaling pathways.[1] Peroxiredoxin II (PrxII), a typical 2-Cys peroxiredoxin, is highly abundant in mammalian cells and is increasingly recognized for its involvement in various pathologies, including cancer, cardiovascular diseases, and neurodegeneration.[1][2] Its upregulation in several cancer types, such as glioblastoma, and its role in promoting non-responsiveness to radiation therapy have positioned PrxII as a promising therapeutic target.[1][3]

Conoidin A, a cell-permeable small molecule, has been identified as a novel, covalent inhibitor of PrxII.[1][4] It acts by irreversibly binding to the enzyme's peroxidatic cysteine, thereby inhibiting its ability to reduce peroxides.[5][6] This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), triggering downstream events such as cell death, making it a valuable tool for research and a potential lead compound for drug development.[3][7] This technical guide provides an in-depth overview of the mechanism of action of Conoidin A, its therapeutic rationale, quantitative efficacy data, and detailed experimental protocols for studying the PrxII-Conoidin A interaction.

Introduction to Peroxiredoxin II (PrxII)

Peroxiredoxin II (PrxII) is a member of the peroxiredoxin family, a ubiquitous group of thiol-dependent peroxidases.[7] These enzymes catalyze the reduction of hydrogen peroxide (H₂O₂), peroxynitrite, and organic hydroperoxides.[8] PrxII is classified as a "typical" 2-Cys peroxiredoxin. Its catalytic cycle involves a highly reactive "peroxidatic" cysteine (Cys) residue that is oxidized to a sulfenic acid (Cys-SOH) by a peroxide substrate.[1] This sulfenic acid then reacts with a "resolving" cysteine from an adjacent PrxII subunit to form an intermolecular disulfide bond, which is subsequently reduced by the thioredoxin (Trx) system to complete the cycle.

Beyond its role in bulk ROS scavenging, PrxII is a key modulator of H₂O₂-mediated signaling.[2] H₂O₂ acts as a second messenger in pathways initiated by growth factors and cytokines.[9] PrxII, with its high affinity for H₂O₂, can locally suppress H₂O₂ levels, thereby regulating the activity of redox-sensitive signaling proteins like protein tyrosine phosphatases (PTPs).[8][9] Dysregulation of PrxII expression is linked to numerous human diseases, highlighting its therapeutic potential.[1][4]

Conoidin A: A Covalent PrxII Inhibitor

Conoidin A is a cell-permeable 2,3-bis(bromomethyl)quinoxaline-1,4-dioxide compound originally identified as an inhibitor of host cell invasion by the parasite Toxoplasma gondii.[1][6] Subsequent research revealed that its primary molecular target is Peroxiredoxin II.[1][4] Conoidin A contains electrophilic functional groups that form an irreversible, covalent bond with nucleophilic residues on target proteins, specifically the activated sulfur atom in a cysteine residue.[1]

Mechanism of Action

Conoidin A functions as a suicide inhibitor of PrxII. It covalently binds to the peroxidatic cysteine residue (Cys47 in T. gondii PrxII), the key catalytic residue of the enzyme.[1][5] This covalent modification irreversibly blocks the enzyme's peroxidase activity.[6] As a result, the cell's capacity to reduce H₂O₂ is diminished, leading to a significant elevation of intracellular reactive oxygen species (ROS).[3][10] This induced state of oxidative stress can trigger various downstream cellular responses, including the activation of cell death pathways and autophagy.[3][7] Studies have shown that Conoidin A inhibits the hyperoxidation of mammalian PrxI and PrxII, but not the mitochondrial PrxIII.[5]

Therapeutic Rationale and Applications

The ability of Conoidin A to modulate ROS levels by inhibiting PrxII makes it a compound of significant interest for several therapeutic areas.

Oncology

Many cancer cells, including glioblastoma (GBM), exhibit upregulated antioxidant systems to cope with high intrinsic oxidative stress.[3] PrxII is often overexpressed in GBM tissues compared to non-tumor brain tissue.[3][7]

-

Induction of Cytotoxicity: By inhibiting PrxII, Conoidin A elevates intracellular ROS to toxic levels, leading to cancer cell death.[3] It has demonstrated high toxicity in GBM cell lines.[7][10]

-

Sensitization to Therapy: Increased PrxII expression has been linked to resistance to radiation therapy in cancer patients.[1] Inhibition of PrxII could therefore serve as a strategy to re-sensitize tumors to radiotherapy.

-

Combination Therapy: The pro-oxidant effect of Conoidin A can be potentiated by co-administration with other ROS-inducing agents like menadione or celecoxib.[3][7]

Cardiovascular and Neurodegenerative Diseases

Oxidative stress is a key pathological feature of cardiovascular and neurodegenerative disorders. Conoidin A has been investigated for its potential protective effects.

-

Ischemic Heart Disease: Conoidin A has demonstrated antioxidant and neuroprotective effects and is being explored for research in ischaemic heart disease.[5] For instance, it can block the protective effects of other agents that rely on PrxII activation, confirming the enzyme's role in cardioprotection.[5]

-

Brain Hemorrhage: Extracellular PrxII released from hematomas can cause brain injury.[11] The use of Conoidin A has been shown to reduce this injury in rat models, suggesting it could be a therapeutic target in hemorrhagic stroke.[11]

Infectious Diseases

While initially discovered in the context of Toxoplasma gondii, the role of Conoidin A as an anti-parasitic via PrxII inhibition is complex.[1] Disruption of the T. gondii PrxII gene did not alter the parasite's sensitivity to the compound, suggesting that either other Prx isoforms are targeted or that the anti-invasive effects are mediated by a different mechanism.[1][4] However, Prx enzymes are essential for antioxidant defense in many pathogens, making them attractive drug targets.[11][12]

Quantitative Data Summary

The efficacy of Conoidin A has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of Conoidin A

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | T. gondii PrxII (TgPrxII) | IC₅₀ | 23 µM | [5][6][12] |

| Enzyme Inhibition | A. ceylanicum Prx-1 (AcePrx-1) | IC₅₀ | 374 µM | [12] |

| Cytotoxicity | Human BALL-1 Cells | IC₅₀ (24h) | 1.05 µM | [5] |

| Cell Viability | Glioblastoma (GBM) Cells | Effective Conc. (72h) | 1 µM (30-50% viability reduction) | [3] |

| Prx Hyperoxidation | Mammalian PrxI/II | Inhibitory Conc. | 5 µM |[5] |

Table 2: In Vivo Administration of Conoidin A

| Model | Species | Administration | Dosage | Effect | Reference |

|---|---|---|---|---|---|

| Myocardial Ischemia/Reperfusion | Rat | Intraperitoneal Injection | 5 mg/kg | Blocks cardioprotective effects of Luteolin | [5] |

| Intracerebral Hemorrhage | Rat | Intracaudate Injection | 50 µM (in lysed RBCs) | Reduced brain injury |[11] |

Key Experimental Methodologies

This section provides detailed protocols for key experiments used to characterize the effects of Conoidin A on PrxII.

Western Blot for PrxII Hyperoxidation

This assay assesses the ability of Conoidin A to inhibit the hyperoxidation of PrxII in response to an oxidative challenge. Hyperoxidation (formation of Cys-SO₂H/SO₃H) inactivates Prx enzymes and can be detected with specific antibodies.

Protocol:

-

Cell Culture: Plate human epithelial cells (e.g., A549) or other relevant cell lines and grow to 80-90% confluency.

-

Pre-incubation: Treat cells with varying concentrations of Conoidin A (e.g., 0, 1, 5, 10, 25 µM) in serum-free media for 30-60 minutes.

-

Oxidative Stress Induction: Add an H₂O₂-generating agent, such as glucose oxidase (e.g., 10 mU/mL), to the media and incubate for an additional 1.5 hours.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto a polyacrylamide gel (e.g., 12%) and perform electrophoresis under reducing conditions (with DTT or β-mercaptoethanol).[1]

-

Immunoblotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for hyperoxidized Prx (recognizing Prx-SO₂/SO₃).

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Re-probe the blot for total PrxII or a loading control (e.g., β-actin) to ensure equal loading. Quantify band intensities to determine the degree of inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Conoidin A.

Protocol:

-

Cell Seeding: Seed cells (e.g., U87MG glioblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of Conoidin A (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.

Intracellular ROS Detection

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure the overall intracellular ROS levels after Conoidin A treatment.

Protocol:

-

Cell Treatment: Seed cells in a 24-well plate or a black-walled, clear-bottom 96-well plate. Treat with Conoidin A for the desired time (e.g., 24 hours).[3]

-

Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C, protected from light.

-

Measurement: Wash the cells again with PBS to remove excess probe. Add PBS or phenol red-free medium to the wells.

-

Fluorescence Reading: Immediately measure the fluorescence using a microplate reader or fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Analysis: Compare the fluorescence intensity of Conoidin A-treated cells to that of control cells to determine the fold-change in ROS production.

Conclusion and Future Directions

Conoidin A has been firmly established as a potent, covalent inhibitor of Peroxiredoxin II. Its mechanism of action—disrupting cellular redox balance by increasing ROS levels—provides a strong rationale for its therapeutic exploration, particularly in oncology. The high toxicity of Conoidin A in glioblastoma cells underscores the potential of targeting the PrxII antioxidant pathway in cancers that are dependent on robust ROS defense systems.[3][7]

Future research should focus on several key areas:

-

Selectivity Profiling: A comprehensive analysis of Conoidin A's effects on all six human PRDX isoforms is needed to better understand its selectivity and potential off-target effects.

-

Pharmacokinetic Optimization: The current structure of Conoidin A can be used as a scaffold for medicinal chemistry efforts to improve its drug-like properties, such as solubility, stability, and bioavailability.

-

Biomarker Development: Identifying biomarkers to predict which tumors are most dependent on PrxII could enable patient stratification for future clinical trials of PrxII inhibitors.

-

Combination Strategies: Further exploration of combination therapies, pairing PrxII inhibitors with pro-oxidant chemotherapies or radiation, could yield synergistic anti-cancer effects.[3]

References

- 1. IDENTIFICATION OF CONOIDIN A AS A COVALENT INHIBITOR OF PEROXIREDOXIN II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxiredoxin 2: An Important Element of the Antioxidant Defense of the Erythrocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of conoidin A as a covalent inhibitor of peroxiredoxin II - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peroxiredoxin Inhibitor, Conoidin A [sigmaaldrich.com]

- 7. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of peroxiredoxin II in the regulation of proinflammatory responses to LPS and protection against endotoxin-induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Cys peroxiredoxin function in intracellular signal transduction: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

The Synthesis and Chemical Biology of Conoidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conoidin A, chemically known as 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, is a potent, cell-permeable covalent inhibitor of peroxiredoxin II (PrxII). Its ability to modulate cellular redox signaling by increasing reactive oxygen species (ROS) has positioned it as a valuable tool for studying oxidative stress and as a potential therapeutic agent in oncology and infectious diseases. This technical guide provides a comprehensive overview of the chemical synthesis of Conoidin A, its mechanism of action, and key biological data. Detailed experimental protocols and visual diagrams of its synthesis and signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Synthesis of Conoidin A

Conoidin A is an achiral molecule, and therefore, its synthesis does not require asymmetric approaches. The most common and efficient synthetic routes to Conoidin A involve the construction of the quinoxaline 1,4-dioxide core followed by functionalization, or a one-pot condensation reaction.

Synthetic Pathway Overview

The synthesis of Conoidin A can be achieved through two primary routes:

-

Route A: Two-Step Synthesis. This method involves the initial synthesis of 2,3-dimethylquinoxaline 1,4-dioxide, which is then subjected to bromination to yield Conoidin A. The precursor, 2,3-dimethylquinoxaline 1,4-dioxide, can be prepared via the Beirut reaction, a cyclization of benzofuroxan with an enamine or enol.

-

Route B: One-Pot Condensation. This is a more direct approach where a substituted o-phenylenediamine is condensed with 1,4-dibromo-2,3-butanedione to directly form the 2,3-bis(bromomethyl)quinoxaline core, which is subsequently oxidized to the 1,4-dioxide. A variation of this method directly yields the quinoxaline ring system.

The following diagram illustrates a common one-pot synthesis of a 2,3-bis(bromomethyl)quinoxaline, a direct precursor to Conoidin A.

Caption: One-pot synthesis of the Conoidin A precursor.

Detailed Experimental Protocol: One-Pot Synthesis of 2,3-bis(bromomethyl)quinoxaline

This protocol is adapted from a method for the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives.[1]

Materials:

-

o-Phenylenediamine

-

1,4-Dibromo-2,3-butanedione

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts (e.g., 7.0 mmol) of o-phenylenediamine and 1,4-dibromo-2,3-butanedione in methanol (10 mL).

-

Reflux the solution for 2 hours.

-

After cooling to room temperature, a precipitate may form. Collect the precipitate by suction filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using chloroform as the eluent to yield 2,3-bis(bromomethyl)quinoxaline.

Note: The subsequent oxidation to the 1,4-dioxide (Conoidin A) would typically involve an oxidizing agent such as a peroxy acid.

Biological Activity and Mechanism of Action

Conoidin A's primary biological activity stems from its role as an irreversible inhibitor of peroxiredoxins, particularly PrxII.[2]

Signaling Pathway and Mechanism of Action

Conoidin A exerts its effects by covalently modifying a key cysteine residue in the active site of peroxiredoxins. This inhibition disrupts the enzyme's ability to scavenge reactive oxygen species (ROS), leading to their accumulation within the cell. The resulting oxidative stress can trigger various downstream signaling pathways, ultimately leading to cellular apoptosis.

Caption: Signaling pathway of Conoidin A's inhibitory action.

Quantitative Biological Data

The inhibitory potency of Conoidin A has been quantified against various peroxiredoxin enzymes. This data is crucial for understanding its biological efficacy and for the development of structure-activity relationships in future drug design efforts.

| Target Enzyme | IC₅₀ (µM) | Cell Line/System | Reference |

| Toxoplasma gondii PrxII (TgPrxII) | 23 | In vitro | [3] |

| Human PrxII | - | Human epithelial cells | [3] |

Note: While a specific IC₅₀ for human PrxII was not provided in the reference, the study demonstrated that Conoidin A inhibits its hyperoxidation.

Experimental Protocols for Biological Assays

Detailed protocols for assessing the biological activity of Conoidin A are essential for reproducible research.

In Vitro Peroxiredoxin Inhibition Assay

This protocol provides a general framework for assessing the inhibition of PrxII by Conoidin A.

Materials:

-

Recombinant PrxII enzyme

-

Conoidin A

-

Dithiothreitol (DTT)

-

Hydrogen peroxide (H₂O₂)

-

Tris-HCl buffer

-

Insulin

Procedure:

-

Pre-incubate recombinant PrxII with varying concentrations of Conoidin A in Tris-HCl buffer for a specified time.

-

Initiate the peroxidase reaction by adding H₂O₂.

-

The consumption of H₂O₂ can be monitored by various methods, such as following the oxidation of a fluorescent probe or by a coupled enzyme assay.

-

Alternatively, the protective effect of PrxII on a substrate like insulin from DTT-dependent precipitation can be measured in the presence and absence of Conoidin A.

-

Calculate the IC₅₀ value from the dose-response curve.

Cellular ROS Measurement Assay

This protocol outlines a method to measure the increase in intracellular ROS levels upon treatment with Conoidin A.

Materials:

-

Cell line of interest (e.g., glioblastoma cells)

-

Conoidin A

-

2',7'-Dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Conoidin A for the desired time period.

-

Wash the cells with PBS and then incubate with a ROS-sensitive probe (e.g., DCFDA) in serum-free medium.

-

After incubation, wash the cells again with PBS.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

Conoidin A is a valuable chemical probe for studying the role of peroxiredoxins in cellular signaling and a promising lead compound for the development of novel therapeutics. This guide has provided a detailed overview of its chemical synthesis and biological activity, including actionable experimental protocols. The straightforward synthesis of Conoidin A, coupled with its potent and specific mechanism of action, makes it an attractive molecule for further investigation in the fields of medicinal chemistry and chemical biology. Future research may focus on the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

References

Conoidin A: A Technical Guide to its Role in Inhibiting Parasite Host Cell Invasion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conoidin A is a potent, cell-permeable small molecule initially identified as an inhibitor of host cell invasion by the apicomplexan parasite Toxoplasma gondii. While it is a known covalent inhibitor of peroxiredoxin II (PrxII), a key enzyme in redox signaling and antioxidant defense, compelling evidence indicates that PrxII is not the primary target responsible for the invasion-inhibitory phenotype. This technical guide provides an in-depth analysis of the current understanding of Conoidin A's mechanism of action, focusing on its effects on parasite biology, particularly the inhibition of conoid extension—a critical process for host cell invasion. This document summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to support further research and drug development efforts targeting parasite invasion.

Introduction

Apicomplexan parasites, including Toxoplasma gondii and Plasmodium species, are obligate intracellular pathogens responsible for significant global morbidity and mortality. Their ability to invade host cells is a critical step in their lifecycle and a primary determinant of their virulence. This complex process involves a coordinated series of events, including parasite motility, host cell recognition, and the formation of a moving junction through which the parasite actively penetrates the host cell. The apical complex, a unique set of organelles and cytoskeletal structures at the anterior end of the parasite, plays a central role in invasion. A key component of the apical complex in many apicomplexans is the conoid, a motile, tubulin-based structure that is extended during invasion[1][2].

Mechanism of Action

Covalent Inhibition of Peroxiredoxin II

Conoidin A is a cell-permeable dibromomethylquinoxaline-dioxide compound that acts as an irreversible inhibitor of peroxiredoxin II[7][8]. It covalently binds to the peroxidatic cysteine residue of TgPrxII, blocking its ability to reduce peroxides[5][6]. This inhibition of TgPrxII's enzymatic activity has an IC50 of 23 µM[7][9]. Peroxiredoxins are crucial for antioxidant defense and are involved in redox signaling pathways[3][5]. While the inhibition of TgPrxII by Conoidin A is a confirmed biochemical interaction, it is not the primary mechanism behind the inhibition of host cell invasion[3][5].

Inhibition of Conoid Extension and Host Cell Invasion

The primary observable phenotype of Conoidin A treatment in T. gondii is the inhibition of host cell invasion and the ionomycin-induced extension of the conoid[3][5]. The conoid is a dynamic, cone-shaped structure at the parasite's apex that is thought to play a mechanical role in the initial stages of host cell penetration[1][2]. Its extension is a calcium-dependent process[10]. The fact that genetic ablation of TgPrxII does not rescue the Conoidin A-induced block in conoid extension and invasion points to an alternative, invasion-relevant molecular target[3][5]. The identity of this target remains a critical unanswered question in the field.

Quantitative Data

The following tables summarize the available quantitative data on the activity of Conoidin A.

Table 1: Inhibitory Activity of Conoidin A on Peroxiredoxin II

| Target Enzyme | Organism | Assay | IC50 | Reference(s) |

| Peroxiredoxin II (TgPrxII) | Toxoplasma gondii | Hyperperoxidation Activity | 23 µM | [7][9] |

Table 2: Efficacy of Conoidin A against Parasite Growth

| Parasite | Assay | IC50 | Reference(s) |

| Plasmodium falciparum | Growth Inhibition | 750-900 nM | [11][12] |

Experimental Protocols

Toxoplasma gondii Red-Green Invasion Assay

This assay is used to quantify the effect of a compound on parasite attachment to and invasion of host cells.

Materials:

-

Confluent monolayer of human foreskin fibroblasts (HFFs) in a 24-well plate with coverslips

-

Freshly egressed T. gondii tachyzoites (e.g., RH strain)

-

Invasion medium (e.g., DMEM with 3% FBS)

-

Conoidin A stock solution (in DMSO)

-

Primary antibodies: mouse anti-SAG1 mAb (for extracellular parasites) and rabbit anti-GAP45 pAb (for all parasites)

-

Secondary antibodies: Alexa Fluor 594-conjugated goat anti-mouse IgG and Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

PBS

-

Mounting medium with DAPI

Protocol:

-

Pre-treat freshly egressed tachyzoites with desired concentrations of Conoidin A (or DMSO as a vehicle control) in invasion medium for 15-30 minutes at 37°C.

-

Wash the HFF monolayers with warm PBS and add the pre-treated parasite suspension to the wells.

-

Incubate for 20-30 minutes at 37°C to allow for invasion.

-

Wash the monolayers three times with PBS to remove non-attached parasites.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Without permeabilizing the cells, incubate with mouse anti-SAG1 antibody (diluted in PBS with 2% BSA) for 1 hour at room temperature to label extracellular parasites.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor 594-conjugated goat anti-mouse IgG for 1 hour at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Incubate with rabbit anti-GAP45 antibody (diluted in PBS with 2% BSA and 0.1% Triton X-100) for 1 hour at room temperature to label all parasites.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor 488-conjugated goat anti-rabbit IgG for 1 hour at room temperature.

-

Wash three times with PBS.

-

Mount the coverslips on slides using mounting medium with DAPI.

-

Visualize using a fluorescence microscope. Extracellular parasites will be labeled in red and green, while intracellular parasites will only be labeled in green.

-

Count the number of intracellular and extracellular parasites in multiple fields of view to determine the percentage of invasion and attachment.

Ionomycin-Induced Conoid Extension Assay

This assay assesses the effect of compounds on the ability of the parasite's conoid to extend in response to a calcium ionophore.

Materials:

-

Freshly egressed T. gondii tachyzoites

-

Buffer (e.g., Hanks' Balanced Salt Solution)

-

Conoidin A stock solution (in DMSO)

-

Ionomycin stock solution (in DMSO)

-

4% paraformaldehyde in PBS

-

Glass slides and coverslips

-

Phase-contrast microscope

Protocol:

-

Resuspend freshly egressed tachyzoites in buffer.

-

Pre-incubate the parasites with the desired concentration of Conoidin A (or DMSO as a vehicle control) for 15 minutes at room temperature.

-

Add ionomycin to a final concentration of 1-2 µM and incubate for 5-10 minutes at room temperature to induce conoid extension.

-

Fix the parasites by adding an equal volume of 4% paraformaldehyde.

-

Place a drop of the fixed parasite suspension on a glass slide and cover with a coverslip.

-

Observe the parasites under a phase-contrast microscope at high magnification (e.g., 100x oil immersion).

-